5-[(3-carboxypropanoyl)amino]isophthalic acid
Overview
Description
5-Aminoisophthalic acid (AIPA) is a derivative of the amino acid lysine. It is also known as 5-Aminobenzene-1,3-dicarboxylic acid . It is a colorless, crystalline substance with a molecular weight of 181.15 .
Synthesis Analysis
5-Aminoisophthalic acid can be used as a starting material to prepare various compounds. For instance, it can be used to prepare Poly (5-aminoisophthalic acid) by oxidative polymerization reaction . It can also be used to prepare Poly (benzimidazole- co -aniline) (PBIANI) by condensation polymerization with 3,3′-diaminobenzidine .Molecular Structure Analysis
The linear formula of 5-Aminoisophthalic acid is H2NC6H3-1,3-(CO2H)2 . The compound has a structure that includes an amino group (-NH2) and two carboxyl groups (-COOH) attached to a benzene ring .Chemical Reactions Analysis
5-Aminoisophthalic acid can react with various aldehydes to produce diverse Schiff bases by taking off water molecules . These Schiff bases can further be reduced to the corresponding reduced Schiff bases by some common reducing agents such as NaBH4 .Physical And Chemical Properties Analysis
5-Aminoisophthalic acid is a crystalline substance with a melting point of over 300°C . It is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Safety and Hazards
Future Directions
5-Aminoisophthalic acid has potential applications in the preparation of various polymers and metal-organic frameworks (MOFs) . For instance, AIPA based MOFs can be modified with various functional groups for different applications . Additionally, the compound’s strong fluorescence properties could be explored for potential applications in sensing and imaging .
properties
IUPAC Name |
5-(3-carboxypropanoylamino)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c14-9(1-2-10(15)16)13-8-4-6(11(17)18)3-7(5-8)12(19)20/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCFVKEZAPCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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